Ethallobarbital
Overview
Description
Ethallobarbital, also known as 5-allyl-5-ethylbarbituric acid, is an allyl-substituted barbiturate. It is primarily used as a sedative and hypnotic agent. This compound was first synthesized in 1927 and has been marketed under various brand names such as Dormin, Dumex, Dormitiv, and Dorval .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethallobarbital is synthesized through the reaction of diethyl malonate with urea in the presence of sodium ethoxide, followed by alkylation with allyl bromide. The reaction conditions typically involve:
Step 1: Condensation of diethyl malonate with urea using sodium ethoxide as a base.
Step 2: Alkylation of the resulting intermediate with allyl bromide to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves:
- Using large reactors for the condensation and alkylation reactions.
- Employing continuous flow techniques to enhance efficiency and yield.
- Implementing purification steps such as recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Ethallobarbital undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of different substituted barbiturates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted barbiturates with varying functional groups.
Scientific Research Applications
Ethallobarbital has several scientific research applications, including:
Chemistry: Used as a model compound in studying the reactivity of barbiturates and their derivatives.
Biology: Investigated for its effects on the central nervous system and its potential as a sedative.
Medicine: Explored for its therapeutic potential in treating insomnia and anxiety disorders.
Industry: Utilized in the synthesis of other barbiturate derivatives for pharmaceutical applications.
Mechanism of Action
Ethallobarbital exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It acts on GABA-A receptors, prolonging the duration of chloride channel opening, which enhances the inhibitory effects of GABA. This results in decreased neuronal excitability and produces sedative and hypnotic effects .
Comparison with Similar Compounds
Allobarbital: Another barbiturate with similar sedative properties.
Phenobarbital: A long-acting barbiturate used as an anticonvulsant.
Barbital: A barbiturate used as a hypnotic and sedative.
Comparison:
Ethallobarbital vs. Allobarbital: Both compounds are sedatives, but this compound has an allyl group, which may influence its pharmacokinetic properties.
This compound vs. Phenobarbital: Phenobarbital is primarily used as an anticonvulsant, whereas this compound is used for its sedative effects.
This compound vs. Barbital: Barbital is a simpler barbiturate without the allyl substitution, making this compound more unique in its structure and potentially its effects
Properties
CAS No. |
2373-84-4 |
---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
5-ethyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C9H12N2O3/c1-3-5-9(4-2)6(12)10-8(14)11-7(9)13/h3H,1,4-5H2,2H3,(H2,10,11,12,13,14) |
InChI Key |
QPADNTZLUBYNEN-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC=C |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC=C |
2373-84-4 | |
solubility |
0.02 M |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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